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molecular formula C11H12F2O2 B169651 Ethyl 2,2-difluoro-2-(p-tolyl)acetate CAS No. 131323-06-3

Ethyl 2,2-difluoro-2-(p-tolyl)acetate

Cat. No. B169651
M. Wt: 214.21 g/mol
InChI Key: XMFLSHALHZBESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452893B2

Procedure details

The compound was prepared by modification to the procedure of Sato, K.; Kawata, R.; Ama, F.; Omote, M.; Ando, A. Chemical & Pharmaceutical Bulletin 47(7), 1013-1016 (1999). To a solution of 1-iodo-4-methylbenzene (25.1 g, 115 mmol) in DMSO (125 mL) was added ethyl bromo(difluoro)acetate (24.7 g, 122 mmol) and copper (16.8 g, 264 mmol), and the resulting solution was heated to 55° C. After 14 h the reaction was cooled to room temperature and diluted with isopropyl acetate, then cooled to 0° C. and treated with a solution of potassium hydrogen phosphate (23.3 g) in water (250 mL). The mixture was filtered through a pad of Celite, rinsing with isopropyl acetate. The phases were separated and the aqueous layer was washed with isopropyl acetate. The combined organic layers were washed with brine, dried (sodium sulfate), filtered and concentrated. The residue was purified by silica gel chromatography (5% methylene chloride, 1-8% ethyl acetate/hexanes gradient) gave the title compound (17.2 g) as an oil.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
16.8 g
Type
catalyst
Reaction Step One
Name
potassium hydrogen phosphate
Quantity
23.3 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.Br[C:10]([F:17])([F:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12].P([O-])([O-])(O)=O.[K+].[K+]>CS(C)=O.C(OC(C)C)(=O)C.O.[Cu]>[F:16][C:10]([F:17])([C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1)[C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
25.1 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Name
Quantity
24.7 g
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Name
Quantity
125 mL
Type
solvent
Smiles
CS(=O)C
Name
copper
Quantity
16.8 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
potassium hydrogen phosphate
Quantity
23.3 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared by modification to the procedure of Sato, K
TEMPERATURE
Type
TEMPERATURE
Details
After 14 h the reaction was cooled to room temperature
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
rinsing with isopropyl acetate
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the aqueous layer was washed with isopropyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (5% methylene chloride, 1-8% ethyl acetate/hexanes gradient)

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)OCC)(C1=CC=C(C=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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